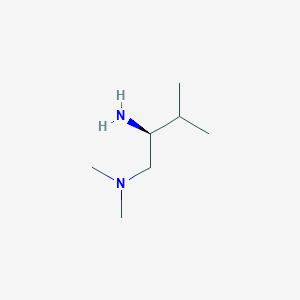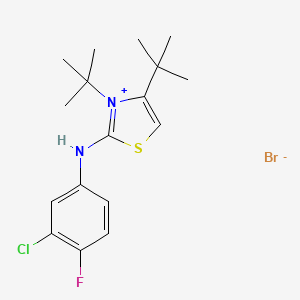
3-(Tetrahydropyran-4-yloxy)benzoic acid
Descripción general
Descripción
3-(Tetrahydropyran-4-yloxy)benzoic acid is a chemical compound with the molecular formula C12H14O4 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 3-(Tetrahydropyran-4-yloxy)benzoic acid is represented by the linear formula C12H14O4 . The InChI code for this compound is 1S/C12H14O4/c13-12(14)9-2-1-3-11(8-9)16-10-4-6-15-7-5-10/h1-3,8,10H,4-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of 3-(Tetrahydropyran-4-yloxy)benzoic acid is 222.24 . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
3-(Tetrahydropyran-4-yloxy)benzoic acid and its derivatives are utilized in various synthesis processes, demonstrating the compound's versatility in chemical transformations. For instance, the synthesis of trans-4-(5′-Propyl-tetrahydropyran-2′-yl)-cyclohexane carboxylic acid from trans-4-(5′-propyl-tetrahydropyran-2′-yl)-benzoic acid involves catalytic hydrogenation, showcasing the compound's role in producing structurally complex molecules with potential biological activities (Zhang Ming-yu, 2012).
Pharmacological Studies
While avoiding specifics on drug use and dosage, it's noteworthy that derivatives of 3-(Tetrahydropyran-4-yloxy)benzoic acid have been investigated for their pharmacological potential. For example, the metabolism of a serotonin-4 receptor partial agonist, incorporating a tetrahydropyran moiety, was studied to understand its pharmacokinetic profile and identify active metabolites, highlighting the compound's relevance in drug discovery processes (A. Sawant-Basak et al., 2013).
Natural Product Synthesis
Tetrahydropyrans, core units within numerous biologically active natural products, are synthesized through methods involving C–H bond functionalization, leading to diverse tetrahydropyran structures. This synthesis approach, utilizing oxidative conditions, underscores the importance of tetrahydropyran derivatives like 3-(Tetrahydropyran-4-yloxy)benzoic acid in natural product chemistry and drug design (Lei Liu & P. Floreancig, 2010).
Material Science and Supramolecular Chemistry
In material science, derivatives of 3-(Tetrahydropyran-4-yloxy)benzoic acid contribute to the development of supramolecular architectures with specific properties, such as tubular structures displaying columnar hexagonal mesophases. These findings have implications for the design of advanced materials with potential applications in various fields, including electronics and photonics (V. Percec et al., 1993).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(oxan-4-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-2-1-3-11(8-9)16-10-4-6-15-7-5-10/h1-3,8,10H,4-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTLNTTVWSBYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydropyran-4-yloxy)benzoic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Chloro-6-fluorobenzyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane chloride](/img/structure/B3043337.png)
![5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one](/img/structure/B3043338.png)
![Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate](/img/structure/B3043341.png)
![2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile](/img/structure/B3043342.png)

![4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3043347.png)

![3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043352.png)


![2,6-dichloro-N-[2-(3,4-dimethylphenyl)-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B3043356.png)